Methyl 3-tert-butyl-4-methoxybenzoate
Description
Methyl 3-tert-butyl-4-methoxybenzoate is a benzoate ester derivative characterized by a tert-butyl group at the 3-position and a methoxy group at the 4-position of the aromatic ring. This compound is structurally significant due to its steric and electronic properties, which arise from the bulky tert-butyl substituent and the electron-donating methoxy group.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 3-tert-butyl-4-methoxybenzoate |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)10-8-9(12(14)16-5)6-7-11(10)15-4/h6-8H,1-5H3 |
InChI Key |
SSGFZFUEDGFPJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(=O)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Methyl 3-tert-butyl-4-methoxybenzoate and related compounds, along with their implications:
Physicochemical and Reactivity Differences
Steric Effects: The tert-butyl group in this compound introduces significant steric hindrance, reducing reaction rates in sterically demanding processes compared to compounds with smaller substituents (e.g., Methyl 3-amino-4-tert-butylbenzoate) .
Electronic Effects : The methoxy group at the 4-position is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, derivatives with nitro groups (e.g., Methyl 3-((4-(tert-butyl)benzyl)oxy)-4-nitrobenzoate) exhibit deactivated rings, favoring nucleophilic attack .
Solubility: The presence of polar groups (e.g., amino or hydroxyl) in analogs like Methyl 3-amino-4-tert-butylbenzoate increases water solubility, whereas nonpolar substituents (e.g., benzyloxy in Methyl 4-benzyloxy-3-methoxybenzoate) enhance lipid solubility .
Computational Comparisons
Studies on similar triazolone derivatives (e.g., 3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one) highlight the importance of computational methods like B3LYP and HF for predicting properties such as Mulliken charges and molecular electrostatic potentials. These methods could be applied to this compound to model its reactivity and stability .
Methodological Considerations in Compound Comparison
As noted in , compound similarity assessments rely on structural, electronic, and functional group alignments. For this compound, dissimilarity with analogs like Methyl Violet (a triarylmethane dye) arises from the absence of conjugated aromatic systems, underscoring the need for context-specific comparison frameworks in virtual screening .
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